2,2,2-Trinitroethanol

Description

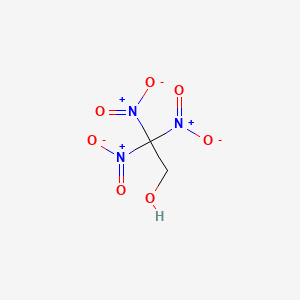

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

918-54-7 |

|---|---|

Formule moléculaire |

C2H3N3O7 |

Poids moléculaire |

181.06 g/mol |

Nom IUPAC |

2,2,2-trinitroethanol |

InChI |

InChI=1S/C2H3N3O7/c6-1-2(3(7)8,4(9)10)5(11)12/h6H,1H2 |

Clé InChI |

JGAGBYRIJUMEDB-UHFFFAOYSA-N |

SMILES canonique |

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])O |

Origine du produit |

United States |

Synthetic Methodologies for 2,2,2 Trinitroethanol and Its Functional Derivatives

Established Synthetic Pathways for 2,2,2-Trinitroethanol Precursors

The preparation of this compound fundamentally relies on the availability of its key precursor, trinitromethane (B1605510), also known as nitroform. The synthetic routes to trinitromethane and its subsequent conversion to this compound often involve fundamental carbon-carbon bond-forming reactions such as the Henry and Mannich reactions.

Henry Reaction Applications in Trinitromethane Chemistry

The Henry reaction, or nitroaldol reaction, is a classical method for the formation of β-nitro alcohols through the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org In the context of this compound synthesis, this reaction is pivotal, involving the condensation of trinitromethane with formaldehyde (B43269).

The mechanism of the Henry reaction commences with the deprotonation of the nitroalkane at the α-carbon, forming a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org The reaction is reversible, and conditions must be carefully controlled to favor the formation of the desired product. wikipedia.org

For the synthesis of this compound, trinitromethane is reacted with formaldehyde. The highly acidic nature of the proton on trinitromethane facilitates the formation of the trinitromethanide anion, which then acts as the nucleophile.

Table 1: Examples of Henry Reaction Conditions for Nitro Alcohols

| Nitroalkane | Aldehyde/Ketone | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nitromethane (B149229) | Benzaldehyde | NaOH | Water/Ethanol (B145695) | Room Temp | Good | d-nb.info |

| Nitromethane | 4-Nitrobenzaldehyde | DBN | Ethanol | Room Temp | 92 | d-nb.info |

| Nitromethane | Various Aldehydes | Cu(OAc)₂/Chiral Ligand | Ethanol | 25 | up to >99 | mdpi.com |

This table presents general examples of the Henry reaction to illustrate typical conditions and yields. Specific conditions for the reaction of trinitromethane may vary.

Mannich Reaction Approaches for Trinitroethanol Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. adichemistry.com A variation of this is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane serves as the active hydrogen component, leading to the formation of β-nitroamines. wikipedia.org

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgadichemistry.com The active hydrogen compound, in this case, a nitroalkane, then adds to the iminium ion in a nucleophilic manner. adichemistry.com

In the context of this compound chemistry, the Mannich reaction can be employed to synthesize precursors or functional derivatives. For instance, the reaction of 1-amino-4-nitropyrazole with trinitroethanol has been reported to yield 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine. mdpi.com Additionally, simple methods for the synthesis of 3-R-4-(2,2,2-trinitroethyl)aminofuroxans have been developed based on the Mannich reaction of N,N′-bis(3-R-furoxan-4-yl)methylenediamines with trinitromethane or 3-R-4-aminofuroxans with trinitroethanol or with formaldehyde and trinitromethane. researchgate.net

Advanced Synthetic Strategies for Direct this compound Preparation

To improve upon traditional methods, advanced synthetic strategies are being explored. These focus on the use of novel catalytic systems, energy sources, and reaction media to enhance reaction rates, yields, and selectivity, while also promoting more environmentally benign processes.

Catalytic Systems for Enhanced Yields and Selectivity

The development of efficient catalytic systems is a key area of research for the synthesis of this compound and its derivatives. In the context of the Henry reaction, various catalysts have been shown to improve both yield and stereoselectivity. Chiral metal catalysts, particularly those based on copper and zinc, have been extensively studied for asymmetric Henry reactions. wikipedia.orgniscpr.res.in These catalysts coordinate to both the nitroalkane and the aldehyde, facilitating the reaction in a stereocontrolled manner. wikipedia.org For example, in situ generated L-Cu(OAc)₂·H₂O catalyst systems have demonstrated high efficacy in the asymmetric Henry reaction of nitromethane with various aldehydes, achieving excellent enantiomeric purity and high chemical yields. mdpi.com

While much of the research on asymmetric catalysis focuses on creating chiral centers, which is not directly applicable to the synthesis of the achiral this compound, the underlying principles of catalysis to improve reaction efficiency and yield are highly relevant. The use of Lewis acidic metal complexes can activate the carbonyl group of formaldehyde, making it more susceptible to nucleophilic attack by the trinitromethanide anion.

Microwave-Assisted Synthesis Protocols for Efficient Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.com The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. youtube.com This technique has been successfully applied to the Henry reaction. lookchem.comresearchgate.net

In microwave-assisted Henry reactions, the rapid and uniform heating of the reaction mixture can significantly shorten the time required for the condensation of nitroalkanes with carbonyl compounds. lookchem.com Solvent-free conditions are often employed, which aligns with the principles of green chemistry. lookchem.com For example, the Henry reaction of nitromethane with a series of carbonyl compounds has been achieved with high yields under microwave irradiation using various bases and Lewis acids as catalysts. lookchem.com The use of microwave irradiation has been shown to be particularly effective for reactions involving aliphatic ketones, which are typically less reactive under conventional heating. lookchem.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Henry Reaction

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde + Nitromethane | Conventional | 60 | 300-480 min | up to 63 | scirp.org |

| Benzaldehyde + Nitromethane | Microwave (350 W) | 120 | 4-6.5 min | up to 87 | scirp.org |

| Various Aldehydes + Nitromethane | Microwave (250 W) | 90 | 1 h | 90 | researchgate.net |

This table provides a general comparison to illustrate the potential advantages of microwave-assisted synthesis.

Ionic Liquid Mediated Synthetic Routes

Ionic liquids are salts with low melting points that are increasingly being used as environmentally benign solvents in organic synthesis. ctppc.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to volatile organic solvents. ctppc.org Ionic liquids can also act as catalysts or co-catalysts in various reactions. ijrra.net

The use of ionic liquids in reactions involving nitroalkanes has been explored. For instance, the synthesis of 2-R-2,2-dinitroethanol orthoesters has been reported in ionic liquids. researchgate.netcrossref.org The high polarity of ionic liquids can help to stabilize the charged intermediates in reactions like the Henry reaction, potentially leading to increased reaction rates and yields. Furthermore, the ability to design task-specific ionic liquids offers the potential to create a reaction medium that is optimized for a particular transformation, such as the synthesis of this compound. univ-amu.fr The use of ionic liquids can also simplify product isolation and catalyst recycling. ijrra.net

Derivatization Chemistry of the this compound Moiety

The chemical modification of the hydroxyl group of this compound allows for the synthesis of a diverse array of compounds with tailored properties. The primary routes of derivatization involve the formation of ester and ether linkages, providing access to a wide variety of functionalized molecules.

Esterification Reactions and Trinitroethyl Esters

Esterification of this compound has been extensively explored to synthesize energetic plasticizers and oxidizers. These reactions involve the coupling of the trinitroethanol moiety with various carboxylic acids and their derivatives, as well as the formation of orthoesters and carbonates.

Several methods have been developed for the synthesis of 2,2,2-trinitroethyl carboxylate esters. One effective approach involves the use of trifluoroacetic anhydride (B1165640) as a condensing agent. This method generally provides high yields of the desired esters from a variety of mono- and dicarboxylic acids. The reaction typically proceeds by dissolving the carboxylic acid and this compound in trifluoroacetic anhydride and stirring the solution at ambient temperatures.

Another common pathway is the reaction of dicarboxylic acid dichlorides with this compound. This method has been successfully employed for the synthesis of various bis(2,2,2-trinitroethyl) esters. The reaction is typically carried out in a suitable solvent, and the corresponding ester is obtained after several hours at elevated temperatures. For instance, the reaction of oxalyl chloride with this compound can yield bis(2,2,2-trinitroethyl) oxalate (B1200264), a compound of interest as a high-energy dense oxidizer. researchgate.net

It has been noted that certain esterification methods are not universally applicable. For example, attempts to synthesize bis(2,2,2-trinitroethyl) oxalate under certain conditions have failed due to the decomposition of oxalic acid. researchgate.net Similarly, the reaction of succinic anhydride with this compound has been found to be ineffective, likely due to the low nucleophilicity of the alcohol. researchgate.net

A summary of representative 2,2,2-trinitroethyl carboxylate esters and their synthetic methods is presented in the table below.

| Compound Name | Carboxylic Acid/Derivative | Method | Reference |

| Bis(2,2,2-trinitroethyl) oxalate | Oxalyl chloride | Reaction with this compound | researchgate.net |

| 2,2,2-Trinitroethyl hydrogen malonate | Malonic acid dichloride | Reaction with this compound | researchgate.net |

| 2,2,2-Trinitroethyl hydrogen succinate | Succinic acid dichloride | Reaction with this compound | researchgate.net |

| 2,2,2-Trinitroethyl hydrogen glutarate | Glutaric acid dichloride | Reaction with this compound | researchgate.net |

A distinct class of this compound derivatives are the orthoesters, specifically trinitroethyl orthocarbonate, orthoformate, and orthobenzoate. A general and effective method for their preparation involves the reaction of this compound with a polyhalogenated compound in the presence of a ferric chloride catalyst. google.com

The synthesis of tetrakis(2,2,2-trinitroethyl) orthocarbonate (TNEOC) is achieved by reacting this compound with carbon tetrachloride. google.com Similarly, tris(2,2,2-trinitroethyl) orthoformate (TNEOF) is prepared by the reaction of this compound with chloroform. google.com For the synthesis of tris(2,2,2-trinitroethyl) orthobenzoate , this compound is reacted with benzotrichloride. google.com These reactions are typically carried out by refluxing the mixture of the alcohol, the polyhalogenated compound, and ferric chloride. google.com

| Orthoester | Polyhalogenated Reactant | Catalyst | Reference |

| Tetrakis(2,2,2-trinitroethyl) orthocarbonate | Carbon tetrachloride | Ferric chloride | google.com |

| Tris(2,2,2-trinitroethyl) orthoformate | Chloroform | Ferric chloride | google.com |

| Tris(2,2,2-trinitroethyl) orthobenzoate | Benzotrichloride | Ferric chloride | google.com |

The synthesis of carbonate derivatives of this compound has also been investigated. Bis(2,2,2-trinitroethyl) carbonate has been identified as a byproduct in the synthesis of trinitroethyl orthocarbonate from this compound and carbon tetrachloride in the presence of ferric chloride. google.com While not a direct synthetic route, its formation under these conditions suggests a potential pathway for its synthesis.

Detailed synthetic methodologies for the direct preparation of bis(2,2,2-trinitroethyl) carbonate and, in particular, trinitroethyl dicarbonate (B1257347) derivatives are not extensively documented in the reviewed literature. Further research is required to establish efficient and direct synthetic routes for these classes of compounds.

Etherification Reactions and Trinitroethoxy Derivatives

The formation of ether linkages provides another avenue for the derivatization of this compound, leading to compounds with a trinitroethoxy moiety. These derivatives have been explored for their energetic properties, particularly in the context of heteroaromatic systems.

A significant development in the etherification of this compound is its incorporation into heteroaromatic ring systems, such as 1,3,5-triazine (B166579). A novel approach for the synthesis of trinitroethoxytriazines involves a multicomponent reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with potassium trinitromethane and this compound. This reaction leads to the formation of 2,4-bis(2,2,2-trinitroethoxy)-6-trinitromethyl-1,3,5-triazine.

This initial product can then serve as a scaffold for further nucleophilic substitution reactions, allowing for the synthesis of a variety of substituted trinitroethoxytriazines. A key example is the preparation of 2,4,6-tris(2,2,2-trinitroethoxy)-1,3,5-triazine . This compound is synthesized by the sequential substitution of the chlorine atoms on the triazine ring with the trinitroethoxy group. This represents the first successful incorporation of the trinitroethoxy moiety into a heteroaromatic ring system.

The synthesis of these trinitroethoxytriazines highlights a valuable strategy for creating new, oxygen-rich and nitrogen-rich energetic materials. The general reaction scheme involves the stepwise displacement of the chloro substituents on the triazine ring with the this compound nucleophile.

| Compound Name | Reactants | Key Features |

| 2,4-Bis(2,2,2-trinitroethoxy)-6-trinitromethyl-1,3,5-triazine | 2,4,6-Trichloro-1,3,5-triazine, Potassium trinitromethane, this compound | Multicomponent reaction product, scaffold for further synthesis |

| 2,4,6-Tris(2,2,2-trinitroethoxy)-1,3,5-triazine | 2,4,6-Trichloro-1,3,5-triazine, this compound | Sequential nucleophilic substitution |

Alicyclic Ether Formation (e.g., Tetrahydrofurans, Norbornanes)

The synthesis of alicyclic ethers incorporating the 2,2,2-trinitroethoxy group represents a specialized area of energetic materials chemistry. These compounds are of interest for their potential to combine the energetic properties of the trinitroethyl moiety with the structural features of cyclic ethers.

One notable example involves the formation of tetrahydrofuran (B95107) derivatives. Specifically, 2-(2,2,2-trinitroethoxy)-4-(polynitromethyl)-tetrahydrofurans have been synthesized. This reaction proceeds through the acid-catalyzed condensation of 4-(polynitromethyl)-tetrahydro-2-furanol with this compound. A key aspect of this synthesis is the azeotropic removal of water, which drives the reaction equilibrium towards the formation of the desired ether product. rsc.org

Another class of alicyclic ethers derived from this compound is the norbornane (B1196662) series. The synthesis of 2-exo-(2,2,2-trinitroethoxy)norbornanes has been achieved through the reaction of norbornene with this compound in the presence of xenon difluoride (XeF₂). rsc.org This reaction exemplifies the addition of the trinitroethoxy group across a double bond within a strained bicyclic system.

These synthetic routes are significant as they were, for a time, the only reported examples of trinitroethanol ethers involving cyclic structures. rsc.org The incorporation of the bulky and electron-withdrawing 2,2,2-trinitroethoxy group into these alicyclic frameworks can impart unique chemical and energetic properties to the resulting molecules.

Glycidyl (B131873) Ether Synthesis and Subsequent Polymerization

The synthesis of glycidyl ethers from this compound is a critical step in the development of energetic polymers. These monomers can be subsequently polymerized to create binders and plasticizers for energetic formulations. A common precursor for these syntheses is 2,2,2-trinitroethyl 2-hydroxyethyl ether.

A more efficient and safer route to TNEN has been developed to circumvent these issues. This alternative method also starts with the formation of 2,2,2-trinitroethyl 2-hydroxyethyl ether. A crucial step in this process is the purification of this intermediate to remove byproducts such as the polyformal of ethylene (B1197577) glycol and the formate (B1220265) ester of 2,2,2-trinitroethyl 2-hydroxyethyl ether. google.com The purified 2,2,2-trinitroethyl 2-hydroxyethyl ether is then nitrated to produce TNEN. google.com

The glycidyl ethers derived from this compound can be further converted into other energetic monomers. For instance, glycidyl azide (B81097) polymers (GAPs) are a well-known class of energetic binders. The synthesis of these polymers often involves the conversion of a glycidyl precursor to a glycidyl azide monomer, which is then polymerized. While the direct synthesis of a glycidyl azide from a this compound-derived glycidyl ether is not explicitly detailed in the provided information, the underlying principles of glycidyl ether chemistry are fundamental to the creation of such energetic polymers.

Carbamate (B1207046) and Nitramine Derivative Synthesis

The synthesis of carbamate and nitrocarbamate derivatives of this compound introduces nitrogen-rich functionalities, which can enhance the energetic properties of the resulting compounds. A key intermediate in these synthetic pathways is 2,2,2-trinitroethyl chloroformate. This compound is prepared from the reaction of this compound with phosgene (B1210022). researchgate.net

From 2,2,2-trinitroethyl chloroformate, 2,2,2-trinitroethyl carbamate can be synthesized by reaction with aqueous ammonia. researchgate.net This carbamate can be further functionalized through nitration. Treatment of 2,2,2-trinitroethyl carbamate with a mixture of anhydrous nitric acid and sulfuric acid yields 2,2,2-trinitroethyl nitrocarbamate. researchgate.net This compound is of interest as a potential high-energy dense oxidizer with a positive oxygen balance. researchgate.net

The synthesis of bis(2,2,2-trinitroethyl)amine derivatives involves the formation of a secondary amine linkage between two 2,2,2-trinitroethyl groups. One common synthetic approach is the Mannich reaction. This reaction involves the condensation of an amine, formaldehyde, and an active hydrogen compound, in this case, trinitromethane, which can be generated in situ from the hydrolysis of this compound. uni-muenchen.de

For example, trinitroethyl hydrazides of dicarbonic acids have been synthesized via a Mannich-type reaction. uni-muenchen.de In this process, the corresponding dihydrazide is reacted with this compound. The this compound can hydrolyze to form formaldehyde and trinitromethane. uni-muenchen.de The hydrazide then reacts with the formaldehyde and subsequently with the trinitromethane to yield the bis(2,2,2-trinitroethyl) substituted hydrazide. uni-muenchen.de This reaction can be carried out in water or in a methanol-water solvent system. uni-muenchen.de

Borate (B1201080) Ester Synthesis from this compound

The synthesis of borate esters from this compound introduces boron into the molecular structure, which can have significant effects on the energetic and combustion properties of the material. The general approach to forming these esters involves the reaction of a boron-containing compound, such as boric acid or a borane (B79455), with this compound.

While specific details on the synthesis of borate esters from this compound are not extensively covered in the provided search results, the fundamental reaction would involve the esterification of boric acid or the alcoholysis of a borane with this compound. The stoichiometry of the reactants would determine the degree of substitution on the boron atom, allowing for the potential synthesis of mono-, di-, and tris(2,2,2-trinitroethyl) borates. The reaction conditions would likely require the removal of water to drive the equilibrium towards the formation of the ester.

Reactivity Profile and Mechanistic Considerations in Synthesis

The reactivity of this compound is largely dictated by the presence of the three strongly electron-withdrawing nitro groups on the alpha-carbon and the hydroxyl group. These features influence its acidity, susceptibility to nucleophilic attack, and its role in various condensation and substitution reactions.

A key aspect of its reactivity is its ability to act as a nucleophile, as seen in the formation of ethers. For instance, in the synthesis of 2,4-bis(2,2,2-trinitroethoxy)-6-trinitromethyl-1,3,5-triazine, this compound participates in a multicomponent reaction where it displaces a chlorine atom on a triazine ring. rsc.orgrsc.org This highlights its utility as a building block for introducing the energetic trinitroethoxy moiety onto various molecular scaffolds. rsc.orgrsc.org

The hydroxyl group of this compound can also undergo typical alcohol reactions, such as esterification. The formation of borate esters, as discussed in the previous section, is an example of this reactivity. Similarly, its reaction with phosgene to form 2,2,2-trinitroethyl chloroformate is a classic transformation of an alcohol to a more reactive derivative. researchgate.net

A significant mechanistic consideration in some reactions involving this compound is its potential for hydrolysis to formaldehyde and trinitromethane. uni-muenchen.de This decomposition pathway is exploited in the Mannich-type synthesis of trinitroethyl hydrazides, where the in situ generated formaldehyde and trinitromethane react with a suitable amine. uni-muenchen.de This demonstrates that the stability of the C-C bond between the trinitromethyl group and the hydroxymethyl carbon can be a critical factor in determining the reaction outcome.

Furthermore, the electron-withdrawing nature of the trinitromethyl group makes the hydroxyl proton more acidic compared to simple alcohols, which can influence its reactivity in base-catalyzed reactions. The steric bulk of the trinitromethyl group can also play a role in directing the stereochemical outcome of reactions involving chiral centers.

Acidity of the Hydroxyl Group and Electron-Withdrawing Effects of the Trinitromethyl Group

The hydroxyl group of this compound exhibits significant acidity, a direct consequence of the powerful electron-withdrawing nature of the adjacent trinitromethyl group uni-muenchen.de. This group, comprising three nitro (-NO₂) moieties, exerts a strong negative inductive effect (σ* = 4.54), which polarizes the carbon-oxygen bond and stabilizes the corresponding conjugate base, the trinitroethoxy anion uni-muenchen.de.

This electronic influence drastically increases the acidity of the alcohol. The pKa of this compound is approximately 6.1, making it considerably more acidic than typical aliphatic alcohols like ethanol (pKa ≈ 16) and even more acidic than other halogenated alcohols such as 2,2,2-trifluoroethanol (B45653) (pKa ≈ 12) uni-muenchen.demasterorganicchemistry.com. The stabilization of the negative charge on the oxygen atom in the resulting alkoxide facilitates the dissociation of the proton, thereby accounting for its pronounced acidic character masterorganicchemistry.com.

| Compound | Chemical Formula | pKa Value |

|---|---|---|

| Ethanol | C₂H₅OH | ~16 |

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | ~12 |

| This compound | C(NO₂)₃CH₂OH | ~6.1 |

Retro-Henry Reaction Dynamics and pH Sensitivity in Aqueous Media

This compound is synthesized via the Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed condensation of trinitromethane and formaldehyde uni-muenchen.dewikipedia.orgorganic-chemistry.org. A critical characteristic of this reaction is its reversibility wikipedia.org. The reverse process, known as the retro-Henry reaction, results in the decomposition of this compound back to its starting components uni-muenchen.de.

The equilibrium position of this reaction is acutely sensitive to the pH of the medium. In aqueous solutions, this compound is relatively stable in acidic or neutral conditions. However, as the pH increases above 6, the equilibrium shifts markedly in favor of the retro-Henry reaction. In basic media (pH > 6), the compound readily decomposes into the trinitromethanide anion and formaldehyde uni-muenchen.de. This pH-dependent instability is a crucial consideration in the synthesis, storage, and application of this compound and its derivatives.

| pH Condition | Dominant Species in Equilibrium | Governing Reaction |

|---|---|---|

| pH < 6 | This compound | Henry Reaction Favored |

| pH > 6 | Trinitromethanide Anion + Formaldehyde | Retro-Henry Reaction Favored |

Nucleophilic Reactivity of the Trinitroethoxy Anion

Deprotonation of this compound under basic conditions yields the trinitroethoxy anion. This anion can function as a nucleophile in various substitution and addition reactions, enabling the synthesis of a range of functional derivatives. Despite the stabilizing effect of the trinitromethyl group, which can reduce nucleophilicity compared to simpler alkoxides, the trinitroethoxy anion is capable of attacking suitable electrophilic centers rsc.org.

The nucleophilic character of this compound (or its anion) has been exploited in the synthesis of several energetic materials and intermediates. Notable examples include:

Ether Formation: Reaction with electrophilic scaffolds like 2,4,6-trichloro-1,3,5-triazine to produce trinitroethoxy-substituted triazines. In some cases, the trinitroethoxy anion can displace other leaving groups, including the trinitromethyl group itself, from an activated triazine ring rsc.orgrsc.org.

Ester and Carbonate Synthesis: It reacts with reagents such as phosgene to form 2,2,2-trinitroethyl chloroformate, a precursor to carbamates researchgate.netresearchgate.net. It also reacts with carbon tetrachloride in the presence of a catalyst to yield tetrakis(2,2,2-trinitroethyl) orthocarbonate researchgate.net.

Formal Synthesis: Condensation with paraformaldehyde leads to the formation of 2,2,2-trinitroethyl formal researchgate.net.

The reactivity of this compound as a nucleophile is generally lower than that of less sterically hindered and more basic alcohols, often requiring specific reaction conditions to achieve desired transformations rsc.org.

Challenges Posed by Basicity-Dependent Reaction Conditions

A significant synthetic challenge arises from the conflicting roles of basicity in the chemistry of this compound. While a basic medium is necessary to deprotonate the hydroxyl group and generate the reactive trinitroethoxy anion for nucleophilic reactions, these same conditions (pH > 6) simultaneously promote the degradative retro-Henry reaction uni-muenchen.de.

This duality creates a narrow operational window for synthetic procedures and can lead to complications such as:

Competitive Decomposition: The desired nucleophilic substitution or addition reaction must compete with the decomposition of the starting material, often leading to reduced yields and the formation of side products.

Reaction Failure: In some instances, when this compound is subjected to basic conditions in the presence of an electrophile, an exothermic reaction may occur without the formation of any characterizable product, indicating that decomposition pathways dominate rsc.org.

Careful Reagent Selection: The choice of base and reaction conditions is critical. Strong bases can accelerate the retro-Henry reaction to the point where the desired synthesis is no longer viable. Therefore, mild bases or alternative activation methods are often necessary to favor the intended nucleophilic pathway over decomposition nih.gov.

These challenges underscore the difficulty in manipulating this compound and necessitate precise control over reaction parameters to successfully synthesize its functional derivatives.

Spectroscopic and Structural Elucidation of 2,2,2 Trinitroethanol and Its Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Multinuclear NMR spectroscopy serves as a powerful tool for mapping the chemical environments of the constituent atoms within the 2,2,2-trinitroethanol molecule.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR spectrum of this compound provides insight into the two distinct proton environments: the hydroxyl (-OH) group and the methylene (B1212753) (-CH₂) group. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the methylene protons (CH₂) appear as a singlet at approximately 4.96 ppm. The hydroxyl proton (OH) is observed as a singlet at a chemical shift of 7.25 ppm. The integration of these signals confirms a 2:1 proton ratio, consistent with the molecular structure.

| Proton Environment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- | 4.96 | Singlet | 2H |

| -OH | 7.25 | Singlet | 1H |

¹³C NMR Chemical Shift Characterization of Carbon Backbones

The ¹³C NMR spectrum reveals the two non-equivalent carbon atoms in the structure. The carbon atom of the methylene group (-CH₂OH) resonates at approximately 69.5 ppm. The carbon atom bonded to the three nitro groups, the trinitromethyl carbon (-C(NO₂)₃), is significantly deshielded and appears further downfield at approximately 125.8 ppm.

| Carbon Environment | Chemical Shift (δ) [ppm] |

|---|---|

| -CH₂OH | 69.5 |

| -C(NO₂)₃ | 125.8 |

¹⁴N and ¹⁵N NMR Spectroscopy for Nitrogen Environments

Nitrogen NMR spectroscopy directly probes the electronic environment of the nitro groups. The ¹⁴N NMR spectrum of this compound shows a single, broad resonance at approximately -26 ppm (referenced to CH₃NO₂), characteristic of the nitrogen atoms in the nitro (-NO₂) functionalities. This indicates that, on the NMR timescale, the three nitrogen environments are equivalent.

| Nitrogen Environment | Chemical Shift (δ) [ppm] |

|---|---|

| -NO₂ | -26 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the functional groups within this compound. The IR spectrum, as reported by Ungnade & Kissinger in 1963, shows a broad absorption band for the O-H stretching vibration, indicative of strong hydrogen bonding. The characteristic symmetric and asymmetric stretching vibrations of the C-NO₂ groups are prominent in both the IR and Raman spectra.

Key vibrational frequencies include a strong, broad band in the IR spectrum centered around 3300 cm⁻¹ for the hydrogen-bonded O-H stretch. The asymmetric (ν_as) and symmetric (ν_s) stretching modes of the nitro groups give rise to very strong absorptions in the IR spectrum, typically found near 1600 cm⁻¹ and 1300 cm⁻¹, respectively. The C-N stretching vibrations are observed in the 800-900 cm⁻¹ region.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | ~3300 | - | Strong, Broad |

| C-H stretch | 2982, 2910 | 2978, 2915 | Weak-Medium |

| NO₂ asymmetric stretch | 1610-1590 | 1608 | Very Strong |

| NO₂ symmetric stretch | 1300 | 1305 | Very Strong |

| C-O stretch | 1068 | 1070 | Strong |

| C-N stretch | 830, 805 | 832, 808 | Medium |

X-ray Crystallography for Solid-State Molecular Architectures

The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction, providing precise bond lengths, angles, and details of the intermolecular interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction Studies of this compound Crystal Packing

Crystallographic analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c at a temperature of 100 K. researchgate.net The asymmetric unit notably contains two crystallographically independent molecules (Z' = 2), which exhibit very similar geometries. researchgate.net The high density of the crystal, measured at 1.839 g/cm³, is attributed to an extensive and efficient network of hydrogen bonds and dipolar nitro-nitro interactions. researchgate.net

The crystal structure is dominated by a complex hydrogen-bonding network. This includes an intramolecular O-H···O hydrogen bond within each molecule. researchgate.net Furthermore, the molecules are linked together by intermolecular O-H···O and non-classical C-H···O hydrogen bonds. researchgate.net These interactions create robust, ring-like structures, specifically R₄⁴(8) rings, which stack throughout the crystal lattice, contributing to the compound's high density and structural stability. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₃N₃O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature (K) | 100 |

| Molecules per asymmetric unit (Z') | 2 |

| Density (g/cm³) | 1.839 |

| Key Interactions | Intramolecular O-H···O, Intermolecular O-H···O, Intermolecular C-H···O, Dipolar nitro-nitro interactions |

Analysis of Intramolecular Hydrogen Bonding Interactions (O-H···O, C-H···O)

The molecular geometry of this compound is significantly influenced by intramolecular hydrogen bonding. Structural analyses, primarily from single-crystal X-ray diffraction studies conducted at 100 K, reveal the presence of a distinct intramolecular O—H⋯O hydrogen bond. researchgate.netresearchgate.net This interaction occurs between the hydrogen atom of the hydroxyl group (-OH) and an oxygen atom of one of the adjacent nitro groups (-NO₂).

While strong intramolecular O—H⋯O bonds are a defining feature, the existence of significant intramolecular C—H⋯O hydrogen bonds is not prominently reported in the structural elucidation of this compound itself. The primary hydrogen bonding interactions involving C-H groups in this molecule are intermolecular in nature, connecting different molecules within the crystal lattice. researchgate.netresearchgate.net

Below is a table detailing the geometric parameters for the observed intramolecular hydrogen bond in the two crystallographically independent molecules (Z' = 2) of this compound.

| Interaction | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Donor-H···Acceptor (°) |

| Molecule 1 | ||||

| O(1)—H(1)···O(2) | 0.84(2) | 2.03(2) | 2.603(1) | 124(2) |

| Molecule 2 | ||||

| O(8)—H(8)···O(9) | 0.84(2) | 2.03(2) | 2.602(1) | 124(2) |

Data derived from single-crystal X-ray diffraction studies.

Intermolecular Interactions and Crystal Lattice Contributions (Dipolar Nitro-Nitro Interactions)

Beyond the intramolecular forces, the crystal structure of this compound is heavily governed by a network of intermolecular interactions, with dipolar nitro-nitro interactions playing a crucial role. The three nitro (-NO₂) groups on each molecule are strongly electron-withdrawing, creating significant local dipoles. masterorganicchemistry.com In the solid state, these groups arrange themselves to maximize attractive electrostatic interactions between the positively charged nitrogen atom of one group and the negatively charged oxygen atoms of a neighboring group. researchgate.netresearchgate.net

Influence of Hydrogen Bonding on Crystal Packing and Molecular Density

The high crystal density of this compound, measured at 1.839 g/cm³, is a direct consequence of the synergistic interplay between strong intermolecular hydrogen bonding and the previously discussed dipolar interactions. researchgate.netresearchgate.net The crystal packing is not dictated by a single force but by a combination of directional hydrogen bonds and less directional, but collectively strong, van der Waals and dipolar forces.

Specifically, the intermolecular O—H⋯O hydrogen bonds are a dominant feature, linking the hydroxyl groups of adjacent molecules. researchgate.net This results in the formation of distinct structural motifs, including four-membered rings described by the graph set notation R₄⁴(8). researchgate.netresearchgate.net These rings create a robust, layered architecture. The structure can be visualized as a stacking of these rings when viewed along the crystallographic a-axis. researchgate.net

Furthermore, weaker intermolecular C—H⋯O hydrogen bonds provide additional stability, connecting molecules that are not linked by the primary O-H···O interactions. researchgate.net While strong, directional hydrogen bonds are crucial for forming the primary structural motifs, they can sometimes limit the ability of molecules to pack as densely as possible. rsc.orgresearchgate.net However, in this compound, the flexible nature of the trinitroethoxy moiety, combined with the numerous weaker dipolar nitro-nitro interactions, allows the molecules to adopt an arrangement that fills space very efficiently. rsc.org This combination of strong, directional bonds forming a primary network, which is then made more compact by weaker, space-filling interactions, is the key to achieving a high molecular density.

The crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂H₃N₃O₇ |

| Formula Weight | 181.06 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2903(13) |

| b (Å) | 5.3087(5) |

| c (Å) | 16.0354(16) |

| β (°) | 113.119(2) |

| Volume (ų) | 1040.6(2) |

| Z | 8 |

| Z' | 2 |

| Calculated Density (g/cm³) | 1.839 |

Data derived from single-crystal X-ray diffraction studies. researchgate.netresearchgate.net

Advanced Applications of 2,2,2 Trinitroethanol in High Energy Material Science

Utilization as a Key Precursor for High Energy Density Oxidizers (HEDO)

The quest for more powerful and environmentally benign energetic materials has led researchers to focus on High Energy Density Oxidizers (HEDOs) that are free from perchlorates and halogens. dtic.mil TNE is a vital starting material for synthesizing these next-generation oxidizers, which are crucial components in rocket propellants and missile systems. dtic.mil Its molecular structure is a foundational element for developing oxygen-rich compounds that can replace conventional oxidizers like ammonium (B1175870) perchlorate (AP). dtic.mil

The molecular architecture of TNE allows for its incorporation into various energetic compounds, leading to the development of novel, perchlorate-free oxidizers. A significant area of research involves the synthesis of oxygen-rich trinitroethyl derivatives. dtic.mil These efforts aim to create compounds that are not only powerful oxidizers but also exhibit favorable properties such as high density and thermal stability.

Several synthetic pathways have been successfully explored:

Borate (B1201080) Esters: Tris(2,2,2-trinitroethyl) borate can be synthesized from the reaction of 2,2,2-trinitroethanol with boron oxide in dry acetonitrile. dtic.mil

Formates and Carbonates: 2,2,2-trinitroethyl-formate (TNEF) is a notable HEDO synthesized from TNE. nih.govresearchgate.net The synthesis involves dissolving TNE in dry chloroform with anhydrous iron(III) chloride and heating the mixture under reflux. nih.gov Other related compounds include tetrakis(2,2,2-trinitroethyl) orthocarbonate and bis(2,2,2-trinitroethyl) carbonate. dtic.milresearchgate.net

Oxalates and Carbamates: Researchers have synthesized compounds like bis(2,2,2-trinitroethyl) oxalate (B1200264) (BTNEO) and 2,2,2-trinitroethyl nitrocarbamate (TNC-NO2) from TNE derivatives, highlighting the versatility of TNE as a precursor. icm.edu.plmdpi.com

Triazines: The trinitroethoxy moiety from TNE has been incorporated into heteroaromatic rings for the first time through a multicomponent reaction of 2,4,6-trichloro-1,3,5-triazine with potassium trinitromethane (B1605510) and TNE, yielding compounds like 2,4,6-tris(2,2,2-trinitroethoxy)-1,3,5-triazine. researchgate.netrsc.org

These synthetic strategies underscore the importance of TNE in creating a diverse range of HEDOs designed to eliminate the environmental and health concerns associated with perchlorate-based oxidizers. ceon.rs

Novel oxidizers derived from TNE have demonstrated performance characteristics that are competitive with, and in some cases superior to, conventional agents like ammonium perchlorate (AP). The primary motivation for replacing AP is to eliminate the formation of highly toxic and corrosive hydrochloric acid (HCl) upon combustion and to avoid perchlorate ion contamination in water sources. ceon.rs

2,2,2-trinitroethyl-formate (TNEF) has been identified as a particularly promising chlorine-free HEDO. nih.gov Theoretical calculations show a significant performance advantage for TNEF over AP. nih.gov For instance, a propellant formulation based on TNEF is calculated to have a specific impulse (Isp) of 250.1 s, substantially higher than the 156.9 s calculated for a comparable AP-based propellant. nih.gov

| Oxidizer | Density (g/cm³) | Oxygen Balance (ΩCO₂) (%) | Specific Impulse (Isp) (s) | Key Advantages |

| TNEF | 1.81 | 10.1% | 250.1 | Chlorine-free, High Isp nih.govmdpi.com |

| BTNEO | 1.93 | 0% | - | High density, High decomposition temp ceon.rs |

| TNC-NO2 | 1.73 | 14.5% | 245 | Higher Isp than AP icm.edu.pl |

| AP (Ammonium Perchlorate) | 1.95 | 34% | ~243 | Well-understood, Low cost icm.edu.plceon.rs |

Note: Specific impulse values can vary based on the full propellant formulation. The values presented are for comparison based on available research data.

In a direct comparison within a thermobaric formulation, a mixture containing 20% TNEF showed very similar performance to one containing 20% AP, demonstrating its viability as a direct replacement. ceon.rs These findings highlight the potential of TNE-based oxidizers to match the performance of traditional materials while offering significant environmental and safety benefits. nih.govceon.rs

Integration in Solid Propellant Formulations

Energetic binders are desirable for increasing the performance of solid propellants. google.com A key approach involves the polymerization of epoxide monomers to form oligomers that are then cured to create the polymer backbone. google.com this compound is a logical choice for creating such energetic monomers due to its high nitro content. google.com

Specifically, glycidyl (B131873) 2,2,2-trinitroethyl ether can be synthesized and then polymerized to create energetic binder systems. google.com The polymerization of these epoxides is typically carried out in a solvent like methylene (B1212753) chloride, using a catalyst such as BF₃ etherate. google.com This process allows for the creation of hydroxyl-terminated prepolymers. By using initiators like 1,4-butanediol or 1,1,1-tris(hydroxymethyl)ethane, it is possible to control the molecular weight and create difunctional or trifunctional polymers, respectively. google.com These prepolymers can then be cured with isocyanates to form a high molecular weight polyurethane binder, where the energetic trinitroethyl groups are integrated directly into the polymer matrix. google.com

| Polymer Type | Initiator | Theoretical Molecular Weight | Functionality |

| Poly(glycidyl trinitroethyl ether) | 1,4-butanediol | 2,500 | Difunctional google.com |

| Poly(glycidyl trinitroethyl ether) | 1,4-butanediol | 8,000 | Difunctional google.com |

| Poly(glycidyl trinitroethyl ether) | 1,4-butanediol | 12,000 | Difunctional google.com |

| Poly(glycidyl trinitroethyl ether) | 1,1,1-tris(hydroxymethyl)ethane | - | Trifunctional google.com |

A major driver for the use of TNE derivatives is the development of environmentally friendly, or "green," propellants. nih.gov Conventional composite solid propellants frequently use ammonium perchlorate (AP) as the oxidizer and a hydroxyl-terminated polybutadiene (HTPB) binder. nih.gov While effective, the combustion of these propellants releases harmful hydrochloric acid. ceon.rs

By utilizing TNE-based oxidizers like 2,2,2-trinitroethyl-formate (TNEF), it is possible to formulate completely chlorine-free propellants. nih.govrsc.org A green propellant formulation based on TNEF as the oxidizer and HTPB as the binder has been successfully prepared and studied. nih.govrsc.org The decomposition products of this formulation are free of chlorine, thereby mitigating the negative environmental impact of traditional propellants. researchgate.net This shift towards TNE-derived compounds represents a significant step in the development of cleaner and safer solid propellant technologies. rsc.org

The integration of TNE derivatives into composite propellants has been shown to enhance key combustion characteristics, such as burn rate and specific impulse. These improvements are critical for achieving better performance in rocket motors.

A study comparing a TNEF/HTPB propellant with a traditional AP/HTPB formulation found that the TNEF-based propellant had a 14% higher measured burning rate (12.11 mm·s⁻¹ for TNEF/HTPB versus 10.64 mm·s⁻¹ for AP/HTPB). mdpi.com Furthermore, theoretical performance calculations predict that propellant formulations using TNEF with a glycidyl azide (B81097) polymer (GAP) binder will achieve a higher specific impulse (250.1 s) and characteristic exhaust velocity (1408 m·s⁻¹) compared to formulations using ammonium dinitramide (ADN) with GAP (202.4 s and 1243 m·s⁻¹, respectively). mdpi.com The improved miscibility of TNEF with GAP also suggests more stable and controlled burning. mdpi.com These findings demonstrate that TNE-based compounds can significantly boost the combustion performance of composite propellants. researchgate.netrsc.org

Development of Gas Generant Compositions for Specialized Engineering Applications

The unique properties of this compound derivatives have led to their evaluation in specialized gas generant compositions, such as those used in automotive airbag inflators. The primary objective in this field is to develop formulations that produce a rapid and controlled release of non-toxic gases upon initiation, without generating harmful solid residues.

Researchers have investigated the incorporation of 2,2,2-trinitroethoxy moieties into various heterocyclic backbones to create high-performing, environmentally friendly gas generants. One notable area of research involves the synthesis of 2,4,6-tris(2,2,2-trinitroethoxy)-1,3,5-triazine and related compounds. These materials have been evaluated for their potential in solid composite propellants and gas generant compositions for airbag inflators. researchgate.net The straightforward preparation of these ethers is considered a valuable aspect, highlighting them as promising new environmentally friendly and high-performing nitrogen and oxygen-rich materials. researchgate.net

The performance of these compositions is often compared against standard materials in the field. Key parameters of interest include the rate of gas generation, the total gas volume produced, and the chemical composition of the gaseous products. While specific performance data in open literature is often limited, the calculated energetic properties of these novel materials suggest a significant potential for improvement over existing technologies. The following table provides a summary of the physical and computational properties of some novel 2,2,2-trinitroethoxy-1,3,5-triazines compared to established energetic materials.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Oxygen Balance (%) | Heat of Formation (kJ/mol) |

| 2,4,6-tris(2,2,2-trinitroethoxy)-1,3,5-triazine | C9H6N12O21 | 606.22 | 1.92 | 0.00 | 450.1 |

| 2,4-bis(2,2,2-trinitroethoxy)-6-azido-1,3,5-triazine | C7H4N11O14 | 498.19 | 1.90 | -12.85 | 1050.2 |

| 2,4-bis(2,2,2-trinitroethoxy)-6-methoxy-1,3,5-triazine | C8H7N9O15 | 489.20 | 1.84 | -19.62 | -25.5 |

| bis-2,2,2-trinitroethyl formal (TEFO) | C5H6N6O14 | 378.14 | 1.83 | -4.23 | -255.2 |

| Pentaerythritol tetranitrate (PETN) | C5H8N4O12 | 316.14 | 1.77 | -10.12 | -538.5 |

This table is generated based on data from available research literature. rsc.org

Future Directions in this compound Derived Energetic Compounds

The versatility of this compound as a building block continues to open up new avenues in the design and synthesis of advanced energetic materials. Future research is focused on several key areas aimed at optimizing performance, scalability, and sustainability.

Exploration of Novel Molecular Architectures with Tunable Energetic Properties

A significant area of ongoing research is the design and synthesis of novel molecular architectures incorporating the 2,2,2-trinitroethoxy group to achieve tunable energetic properties. By strategically modifying the molecular backbone and introducing various functional groups, scientists can influence key characteristics such as density, thermal stability, detonation velocity, and sensitivity.

One approach involves the creation of co-crystals, where an energetic molecule is combined with a non-energetic component to alter its properties. This method has been shown to tune energetic performance and environmental impact by modifying factors like mechanical impact sensitivities, aqueous solubilities, and thermal decomposition temperatures. whiterose.ac.uk While not specific to this compound derivatives, this principle offers a promising avenue for future exploration.

Another strategy focuses on the synthesis of complex heterocyclic structures. For instance, the multicomponent reaction of 2,4,6-trichloro-1,3,5-triazine with potassium trinitromethane and this compound has been used to create novel hetaryl trinitroethyl ethers. rsc.org These compounds, with their unique molecular architecture, serve as scaffolds for further functionalization, allowing for the systematic tuning of their energetic properties. rsc.org

Scale-Up Considerations for Industrial and Research Applications

While many promising this compound-derived compounds have been synthesized at the laboratory scale, their practical application hinges on the ability to produce them in larger quantities. The transition from laboratory to industrial-scale production presents numerous challenges, including ensuring safety, maintaining product consistency, and achieving economic viability.

Key considerations in the scale-up of energetic material synthesis include:

Reaction Kinetics and Thermodynamics: These must remain consistent across different scales to ensure predictable outcomes and prevent runaway reactions.

Heat and Mass Transfer: Efficient management of heat and mass transfer is crucial in large reactors to maintain uniform reaction conditions.

Polymorphism: Controlling the crystalline form of the final product is vital, as different polymorphs can have significantly different properties, including sensitivity and performance. drugdiscoverytrends.com

Impurity Profile: The presence of impurities can affect the stability and performance of energetic materials, necessitating robust purification methods.

Research into more efficient and scalable synthetic routes is ongoing. For example, an optimized and scaled-up synthetic procedure for Trinitroethyl Formate (B1220265) (TNEF), a related energetic material, has been developed for a 100 g pre-technical scale, with a focus on cost reduction and greener purification processes. researchgate.net Similar efforts will be crucial for the widespread adoption of novel this compound derivatives.

Integration of Multi-Functional Groups for Optimized Performance

The performance of energetic materials can be significantly enhanced by the strategic integration of multiple functional groups within the same molecule. This approach allows for the fine-tuning of properties to meet specific application requirements. The 2,2,2-trinitroethoxy group, with its high energy content, is often combined with other energetic moieties to achieve a synergistic effect.

The introduction of different functional groups can influence several key performance metrics:

Thermal Stability: The incorporation of stable heterocyclic rings, such as triazoles and tetrazoles, can enhance the thermal stability of the compound.

Sensitivity: The introduction of certain functional groups can reduce the sensitivity of the material to impact and friction, making it safer to handle and transport.

Density: The choice of functional groups can impact the crystal packing density, which is a crucial factor in determining the energetic performance of a material.

The synthesis of 2,2,2-trinitroethoxy-1,3,5-triazines bearing a range of functional groups is a prime example of this approach. researchgate.net By systematically varying the substituents on the triazine ring, researchers can create a library of compounds with a wide spectrum of energetic properties.

Green Chemistry Principles in this compound Synthesis and Application

In recent years, there has been a growing emphasis on incorporating the principles of green chemistry into the synthesis and application of energetic materials. The goal is to develop processes that are not only efficient and effective but also environmentally benign.

The twelve principles of green chemistry provide a framework for achieving this goal. yale.edusigmaaldrich.comacs.org Key principles relevant to the synthesis of this compound and its derivatives include:

Prevention: Designing syntheses to prevent the formation of waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

The straightforward preparation of some 2,2,2-trinitroethoxy-1,3,5-triazines has been highlighted as an environmentally friendly aspect of their synthesis. researchgate.net Additionally, research into electrochemical synthesis routes for related compounds, such as 2,2-dinitropropanol, aims to reduce secondary waste by replacing chemical oxidizers with an electrochemical cell. osti.gov Future efforts will likely focus on developing catalytic methods, utilizing renewable feedstocks, and designing biodegradable energetic materials to further minimize the environmental impact of this important class of compounds. The symbiotic relationship between green chemistry and energetic materials research holds the promise of developing next-generation materials that are both high-performing and sustainable. nih.gov

Q & A

Q. What are the optimized synthesis protocols for 2,2,2-Trinitroethanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting potassium nitroform (KNO₃) with formaldehyde and acid, as described in historical preparations . Key parameters include:

- Acid concentration : Higher acidity accelerates nitroform activation but may increase side reactions.

- Molar ratios : Stoichiometric excess of formaldehyde (1.2–1.5 equivalents) improves nitroform conversion.

- Temperature : Controlled heating (60–80°C) minimizes decomposition of the trinitroethyl group. Post-synthesis, fractional distillation under reduced pressure is critical for purification, achieving >85% purity .

Q. What purification and characterization techniques are critical for ensuring the structural integrity of this compound in synthetic chemistry?

- Purification : Fractional distillation (e.g., bp 173–175°C under reduced pressure) removes unreacted nitroform and ester byproducts .

- Characterization :

- Elemental analysis (C, H, N, S) confirms stoichiometry (e.g., C₂H₃N₃O₇) .

- ¹H/¹³C NMR : Distinct signals for the trinitroethyl group (δ ~4.5 ppm for CH₂) and hydroxyl proton (δ ~5.2 ppm) .

- IR spectroscopy : Strong NO₂ asymmetric stretches (~1550 cm⁻¹) and OH stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic effects of nitro groups in this compound influence its reactivity in Lewis acid-catalyzed additions to vinyl ethers?

The three nitro groups create a highly electron-deficient β-carbon, rendering the hydroxyl group weakly nucleophilic. This necessitates Lewis acid catalysts (e.g., AlCl₃) to polarize the C–OH bond and activate vinyl ethers for 1,2-addition. Base catalysis is precluded due to rapid nitro group hydrolysis under alkaline conditions . Computational studies (e.g., DFT) can quantify charge distribution and predict regioselectivity in such reactions.

Q. What computational methods are employed to predict the explosive performance and stability of derivatives like bis(2,2,2-trinitroethyl)formal?

- Density Functional Theory (DFT) : Calculates detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations .

- Thermal stability : Molecular dynamics simulations assess decomposition pathways (e.g., C–NO₂ bond cleavage) under varying temperatures .

- Sensitivity : Hirshfeld surface analysis predicts impact sensitivity correlations with crystal packing .

Q. How can contradictory data on the esterification efficiency of this compound with different acid chlorides be resolved through mechanistic studies?

Discrepancies in yields (e.g., 85% with trifluoroacetic anhydride vs. lower yields with acetyl chloride) arise from:

- Steric effects : Bulkier acid chlorides hinder nucleophilic attack.

- Catalyst compatibility : AlCl₃ enhances reactivity with less electrophilic chlorides . Resolution strategies :

- Kinetic profiling : Monitor reaction progress via in-situ IR to identify rate-limiting steps.

- Isolation of intermediates : Trapping acyloxy intermediates with pyridine validates proposed mechanisms .

Q. What strategies mitigate decomposition pathways during the synthesis of orthoester derivatives like tetrakis(2,2,2-trinitroethyl)orthocarbonate?

- Catalyst optimization : Anhydrous FeCl₃ minimizes hydrolysis of nitro groups during orthoester formation .

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to avoid proton exchange.

- Temperature control : Maintain reactions below 50°C to prevent exothermic decomposition .

Q. What analytical frameworks are recommended for assessing the impact of this compound’s acidic protons on its condensation reactions with aldehydes?

- pH-dependent NMR : Track proton exchange rates between hydroxyl and aldehyde groups.

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during condensation with formaldehyde .

- X-ray crystallography : Resolves hydrogen-bonding networks in intermediates (e.g., bis(2,2,2-trinitroethyl)formal) .

Data Contradiction Analysis

- Synthesis yields : Variations in reported yields (e.g., 75–85%) for ester derivatives may stem from differences in catalyst purity or solvent drying protocols .

- Thermal stability : Discrepancies in decomposition temperatures (e.g., 150°C vs. 170°C) likely reflect divergent heating rates or sample containment methods .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.